molecular formula C22H17NO4 B2743897 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide CAS No. 1448132-36-2

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide

Cat. No.: B2743897
CAS No.: 1448132-36-2
M. Wt: 359.381
InChI Key: GAPBQSFPOUXJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide is a synthetic organic compound characterized by a naphthamide core linked via a but-2-yn-1-yl spacer to a benzo[d][1,3]dioxol-5-yloxy group. The naphthamide moiety, a fused bicyclic aromatic system, may contribute to π-π stacking interactions or binding affinity in receptor-ligand systems.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c24-22(19-9-5-7-16-6-1-2-8-18(16)19)23-12-3-4-13-25-17-10-11-20-21(14-17)27-15-26-20/h1-2,5-11,14H,12-13,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPBQSFPOUXJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the reaction of piperonal with appropriate reagents to form the benzo[d][1,3]dioxole structure.

    Alkyne Formation:

    Naphthamide Formation: The final step involves the coupling of the benzo[d][1,3]dioxole-alkyne intermediate with a naphthamide derivative under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share partial structural motifs with N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide, enabling comparative analysis:

Compound Name / ID Key Structural Features Melting Point (°C) Yield (%) Key Data Sources
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (4) Naphthamide core linked to thiazolopyridine via phenyl spacer Not reported Not reported
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p) Benzo[d][1,3]dioxol-5-yloxy group linked to acetamide via thiadiazole 171–172 78
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-chlorophenyl)piperazine Piperazine core with benzodioxol and chlorophenyl substituents 176–177 78
4-(4-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)piperazin-1-yl)phenyl)ethanone (27) Piperazine-acetophenone hybrid with benzodioxol substituent 183–184 60

Key Comparison Points

Functional Groups and Linkers Alkyne vs. Alkyl/Phenyl Linkers: The but-2-yn-1-yl spacer in the target compound contrasts with ethyl or phenyl linkers in piperazine derivatives (e.g., compounds in ). Naphthamide vs. Piperazine/Acetamide Cores: The naphthamide group (aromatic, planar) differs from piperazine (basic, flexible) or acetamide (smaller, polar) cores in analogs. This could influence solubility, with naphthamide likely less water-soluble than piperazine salts (e.g., HCl salts in ).

Synthetic Routes Amide Coupling: The target compound’s synthesis likely involves amide bond formation, akin to 2-(benzo[d][1,3]dioxol-5-yloxy)acetamide derivatives (e.g., 5p in ). Benzodioxoloxy Incorporation: Methods for attaching the benzo[d][1,3]dioxol-5-yloxy group (e.g., nucleophilic substitution or Mitsunobu reactions) are consistent with procedures in .

Physicochemical Properties

  • Melting Points : Benzo[d][1,3]dioxol-containing HCl salts typically melt between 164–203°C (e.g., ). The target compound, lacking an ionizable group, may have a lower melting point, closer to neutral analogs like 5p (171–172°C) .
  • NMR Signatures : The benzo[d][1,3]dioxol methylene protons resonate near δ 5.97 ppm (s, 2H) , while naphthamide aromatic protons may appear at δ 7.5–8.5 ppm, as seen in compound 4 .

Biological and Functional Implications

  • Piperazine Derivatives : Piperazine-containing compounds (e.g., ) often target neurotransmitter receptors due to their basicity and conformational adaptability.
  • Naphthamide Analogs : Compound 4 () and the target compound’s naphthamide group may exhibit enhanced binding to hydrophobic pockets in proteins or nucleic acids.
  • Benzodioxoloxy Group : This moiety is associated with metabolic stability and improved bioavailability in drug design, as seen in multiple analogs .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a benzo[d][1,3]dioxole moiety, which is known for its role in enhancing biological interactions, particularly in anticancer and anti-inflammatory contexts.

Chemical Structure

The structural formula of this compound can be represented as follows:

C19H16N2O4\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}_{4}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety facilitates π-π interactions with aromatic residues, while the but-2-yn-1-yl linker enhances flexibility and spatial orientation for effective binding to biological targets. This compound may inhibit pathways involved in cell proliferation and inflammation, making it a candidate for further research in cancer therapeutics and anti-inflammatory treatments.

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. A study involving derivatives of benzo[d][1,3]dioxole demonstrated that several compounds showed potent cytotoxic effects against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast). For instance, IC50 values for some derivatives were reported as low as 1.54 µM for HCT116 compared to doxorubicin's 8.29 µM .

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
Compound AHepG22.387.46
Compound BHCT1161.548.29
Compound CMCF74.524.56

Anti-inflammatory Activity

The sulfonamide moiety present in similar compounds has been associated with anti-inflammatory properties. Studies have shown that derivatives containing this structure can significantly reduce inflammation markers in vitro. The exact mechanisms are still under investigation but are believed to involve inhibition of pro-inflammatory cytokines.

Case Studies

A notable case study examined the effects of this compound on apoptosis pathways in cancer cells. The study utilized annexin V-FITC assays to assess apoptosis induction and found that the compound significantly increased apoptotic cell populations in treated groups compared to controls. Additionally, molecular docking studies indicated strong binding affinities to the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers .

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Propargylation : React 1-naphthol with propargyl bromide in DMF using K₂CO₃ as a base to form the alkyne intermediate .

Coupling : Link the benzo[d][1,3]dioxol-5-yloxy moiety via nucleophilic substitution or click chemistry under controlled pH and temperature .

Amidation : Introduce the naphthamide group using coupling agents like carbodiimides in anhydrous solvents (e.g., DMF or THF) .
Optimal Conditions :

  • Temperature: 25–60°C (varies by step).
  • Solvents: DMF for propargylation; THF for amidation.
  • Purification: Column chromatography (silica gel) with ethyl acetate/hexane gradients .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm the benzo[d][1,3]dioxole, alkyne linker, and naphthamide groups. For example, the alkyne proton appears at δ ~2.5–3.0 ppm .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected ~365–370 g/mol based on analogs) .
  • HPLC : Assess purity (>95% using C18 columns with acetonitrile/water gradients) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the naphthamide or benzo[d][1,3]dioxole groups) impact bioactivity?

  • Methodological Answer :
  • Functional Group Swaps : Replace the naphthamide with sulfonamide (e.g., as in ) to enhance solubility or alter target binding .
  • Electron-Withdrawing Groups : Introduce halogens (e.g., -F, -Cl) on the benzo[d][1,3]dioxole to improve metabolic stability .
  • Bioactivity Testing : Use assays like enzyme inhibition (e.g., kinase assays) or cell viability (MTT) to compare IC₅₀ values. For example, fluorinated analogs in showed 10x higher potency against GPCR kinases .

Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardize Assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time) .
  • Validate Targets : Use CRISPR knockouts or siRNA silencing to confirm specificity. For example, linked apoptosis induction to caspase-3 activation, ruling off-target effects .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental data .

Q. What computational strategies predict interactions between this compound and biological targets (e.g., kinases, GPCRs)?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding stability of the alkyne linker and naphthamide group in ATP-binding pockets (e.g., using GROMACS) .
  • QSAR Models : Train models on analogs (e.g., from PubChem) to correlate substituent electronegativity with activity .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations in target proteins (e.g., GRK2 in ) to guide synthetic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.